molecular formula C11H9ClN2O B8331500 2-(3-Chloro-isoquinolin-1-yl)acetamide

2-(3-Chloro-isoquinolin-1-yl)acetamide

Cat. No. B8331500
M. Wt: 220.65 g/mol
InChI Key: NBBOYSRWZDDKHM-UHFFFAOYSA-N
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Patent
US06645970B2

Procedure details

(3-chloro-isoquinolin-1-yl)-acetic Acid Ethyl Ester (2.5 g, 10 mmol) is dissolved in 4N NH3/MeOH (50 ml). The solution is transferred into an autoclave and kept at 120° C. for 48 hours. After cooling to RT the solvent is removed and the resulting crude product is purified on silica gel using methylene chloride (100%)→ methylene chloride/methanol (95/5) as eluent, affording 2-(3-chloro-isoquinolin-1-yl)-acetamide as a pale yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[C:8]([Cl:16])[N:7]=1)C.[NH3:18].CO>>[Cl:16][C:8]1[N:7]=[C:6]([CH2:5][C:4]([NH2:18])=[O:3])[C:15]2[C:10]([CH:9]=1)=[CH:11][CH:12]=[CH:13][CH:14]=2 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC(CC1=NC(=CC2=CC=CC=C12)Cl)=O
Name
Quantity
50 mL
Type
reactant
Smiles
N.CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
the resulting crude product is purified on silica gel

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC=1N=C(C2=CC=CC=C2C1)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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